molecular formula C5H5BrN2O B190144 4-Bromo-1H-pyrrole-2-carboxamide CAS No. 196106-96-4

4-Bromo-1H-pyrrole-2-carboxamide

Cat. No. B190144
M. Wt: 189.01 g/mol
InChI Key: ZDOSNCDGCSOFIE-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance .


Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrrole-2-carboxamide and its derivatives has been reported in several studies . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrrole-2-carboxamide is represented by the InChI code 1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) and the InChI Key ZDOSNCDGCSOFIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, pyrrole compounds are known to undergo various reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrole-2-carboxamide has a molecular weight of 189.01 . It is a solid substance and slightly soluble in water . The compound has a density of 1.8±0.1 g/cm3 .

Scientific Research Applications

Regioselective Bromination Techniques

A study by Gao et al. (2018) discussed a substrate-controlled regioselective bromination technique using tetra-butyl ammonium tribromide (TBABr3) with pyrrole-2-carboxamide substrates. This method predominantly yields the 5-brominated species, indicating a potential application in the selective bromination of similar compounds (Gao et al., 2018).

Synthesis for Drug Discovery

Howells et al. (2022) explored the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues as part of a drug discovery program. This indicates the use of 4-Bromo-1H-pyrrole-2-carboxamide in creating novel compounds for potential pharmaceutical applications (Howells et al., 2022).

Antibacterial Agent Synthesis

Mane et al. (2017) synthesized a series of pyrrole-2-carboxamide derivatives, which included compounds structurally related to 4-Bromo-1H-pyrrole-2-carboxamide, showing potent antibacterial activity. This suggests its role in the development of new antibacterial agents (Mane et al., 2017).

One-Pot Synthesis Methods

Imbri et al. (2014) described a one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides, involving electrocyclic ring closure and oxidation. The method tolerates a wide range of functional groups, allowing for the creation of multifunctional pyrrole scaffolds, such as 4-Bromo-1H-pyrrole-2-carboxamide (Imbri et al., 2014).

Synthesis of Natural Products

Trost and Dong (2007) developed a Pd-catalyzed asymmetric annulation method that could be applied to the synthesis of pyrrole alkaloid natural products. This method highlights the potential use of 4-Bromo-1H-pyrrole-2-carboxamide in the efficient construction of complex natural products (Trost & Dong, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and hazard statements H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and clothing .

Future Directions

While specific future directions for 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, research into pyrrole derivatives is ongoing, with potential applications in medicinal chemistry .

Relevant Papers Several papers related to 4-Bromo-1H-pyrrole-2-carboxamide were retrieved . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications.

properties

IUPAC Name

4-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOSNCDGCSOFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571806
Record name 4-Bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrole-2-carboxamide

CAS RN

196106-96-4
Record name 4-Bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CombiBlocks, Inc., San Diego, Calif.; 1.50 g, 5.15 mmol) and ammonia (30 wt. % in water; 4.0 mL, 55.5 mmol) in CH3CN (62.5 mL) was stirred at 23° C. for 45 min. The reaction mixture was then concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0-100% EtOAc/hexanes) furnished 4-bromo-1H-pyrrole-2-carboxamide (885 mg, 4.68 mmol, 91% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.75 (1H, br. s.), 7.55 (1H, br. s.), 7.08 (1H, br. s.), 6.95 (1H, dd, J=2.8, 1.7 Hz), 6.84 (1H, dd, J=2.4, 1.7 Hz). 13C NMR (100 MHz, DMSO-d6) δ ppm 161.1, 126.9, 121.2, 112.0, 94.8. m/z (ESL+ve) 188.9/190.9 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Wischang, J Hartung - Tetrahedron, 2011 - Elsevier
Ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination, if treated with hydrogen peroxide and sodium bromide at pH 6.2 and 20 C. …
Number of citations: 39 www.sciencedirect.com
H Zhao, Y Gao, W Li, L Sheng, K Cui… - Journal of Medicinal …, 2022 - ACS Publications
In this work, pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model. The structure–activity …
Number of citations: 7 pubs.acs.org
T Hertiani, RA Edrada-Ebel, S Ortlepp… - Bioorganic & medicinal …, 2010 - Elsevier
Chemical investigation of Indonesian marine sponges Agelas linnaei and A. nakamurai afforded 24 alkaloid derivatives representing either bromopyrrole or diterpene alkaloids. A. …
Number of citations: 201 www.sciencedirect.com
Y Xu, XH Liu, M Saunders, S Pearce, JM Foulks… - Bioorganic & medicinal …, 2014 - Elsevier
… Through screening of an in-house fragment-like library of compounds (2000 total), we discovered a small molecule hit (compound 1), N-benzyl-4-bromo-1H-pyrrole-2-carboxamide, …
Number of citations: 54 www.sciencedirect.com
T Tomasic, S Katsamakas, Z Hodnik… - Journal of medicinal …, 2015 - ACS Publications
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication and validated antibacterial drug targets. Starting from a …
Number of citations: 121 pubs.acs.org
MJ Chu, XL Tang, GF Qin, YT Sun, L Li… - Chemistry & …, 2017 - Wiley Online Library
Two pairs of new non‐brominated racematic pyrrole derivatives, (±)‐nakamurine D (1) and (±)‐nakamurine E (2), two new diterpene alkaloids, isoagelasine C (16) and isoagelasidine B …
Number of citations: 40 onlinelibrary.wiley.com
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org
Ž Hodnik, T Tomašić, LP Mašič, F Chan… - European Journal of …, 2013 - Elsevier
Clathrodin, alkaloid isolated from Agelas sponges, was reported in 1995 as a voltage-gated sodium channel modulator. Here we describe the design and synthesis of conformationally …
Number of citations: 13 www.sciencedirect.com
N Gémes, Z Makra, P Neuperger… - Drug Development …, 2022 - Wiley Online Library
Here, we describe the synthesis and biologic activity evaluation of 20 novel synthetic marine sponge alkaloid analogues with 2‐amino‐1H‐imidazol (2‐AI) core. Cytotoxicity was tested …
Number of citations: 2 onlinelibrary.wiley.com
SA Rogers, JD Bero, C Melander - ChemBioChem, 2010 - Wiley Online Library
… N-(2-Azidoethyl)-4-bromo-1H-pyrrole-2-carboxamide: As in the synthesis of N-(2-azidoethyl)… ) to give N-(2-azidoethyl)-4-bromo-1H-pyrrole-2-carboxamide (0.299 g, 82 % yield). H NMR (…

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